Nickel tetracarbonyl

Descripción

Historical Discoveries and Early Scientific Significance

The advent of nickel tetracarbonyl marked a significant turning point in chemical understanding, particularly in the realm of transition metal complexes.

The synthesis of this compound was first achieved in 1890 by the German chemist Ludwig Mond wikipedia.orgchemeurope.comlibretexts.orgcvmr.cavpmresearch.comresearchgate.netarcgis.comlibretexts.orgrsc.org. Mond's groundbreaking work involved the direct reaction of finely divided nickel metal with carbon monoxide gas at relatively mild temperatures wikipedia.orgchemeurope.comlibretexts.org. This discovery was remarkable as it was the first simple metal carbonyl complex to be reported chemeurope.com.

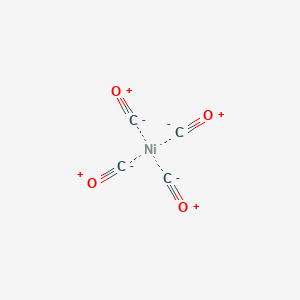

Early characterization efforts, particularly through electron diffraction studies, revealed the molecular structure of Ni(CO)₄. These studies established that the molecule possesses a tetrahedral geometry, with the four carbonyl ligands symmetrically arranged around the central nickel atom wikipedia.orgdoubtnut.comaip.orgunigoa.ac.in. Precise measurements determined the bond distances within the molecule, providing crucial insights into its bonding characteristics.

Table 1: Key Bond Distances in this compound

| Bond | Distance (Å) |

| Ni–C | 1.838(2) wikipedia.org |

| C–O | 1.141(2) wikipedia.org |

These bond lengths were found to be consistent with a model involving resonance between different electronic structures, where the carbon-oxygen bond exhibits characteristics between a triple and double bond, and the nickel-carbon bond between single and double electron pair bonds aip.org.

The discovery of Ni(CO)₄ in 1890 represented a major milestone in organometallic chemistry, a field dedicated to compounds containing metal-carbon bonds libretexts.orgwikipedia.orgdrhuang.com. This pioneering work not only introduced the first homoleptic carbonyl complex but also foreshadowed the existence and subsequent discovery of numerous other metal carbonyl compounds involving various transition metals such as vanadium, chromium, manganese, iron, and cobalt wikipedia.orgchemeurope.com.

Beyond its academic significance, this compound quickly found an industrial application as the basis for the Mond process, a method for producing high-purity nickel wikipedia.orgchemeurope.comlibretexts.orgcvmr.cavpmresearch.comlibretexts.orgrsc.orgwikipedia.org. This process involves the formation of volatile Ni(CO)₄ from impure nickel and carbon monoxide, followed by its thermal decomposition to yield pure nickel metal wikipedia.orgchemeurope.comlibretexts.orglibretexts.orgrsc.org. The initial isolation of Ni(CO)₄ thus laid the groundwork for the broader field of transition metal carbonyl chemistry, which has since found widespread applications in industrial processes, including carbonylations, and in the synthesis of various materials and chemicals wikipedia.orgd-nb.info.

The unique stability and electronic configuration of this compound played a crucial role in the development of early theoretical models in coordination chemistry. Notably, N.V. Sidgwick's work in the 1920s led to the formulation of the Effective Atomic Number (EAN) rule, also known as the "inert gas rule" or the "18-electron rule" unacademy.comvedantu.compurechemistry.orgedubuzznotes.comembibe.com.

Sidgwick observed that in many stable metal complexes, including metal carbonyls like Ni(CO)₄, the central metal atom tends to achieve an electron count equivalent to that of the nearest noble gas unacademy.comvedantu.compurechemistry.orgedubuzznotes.comembibe.com. For nickel in Ni(CO)₄, the atomic number of nickel is 28. Since carbon monoxide (CO) is a neutral ligand and each CO ligand donates two electrons, the four CO ligands contribute 8 electrons doubtnut.com. With nickel in a formal oxidation state of zero, the total electron count around the nickel atom in Ni(CO)₄ is 28 (from Ni) + 8 (from 4 CO ligands) = 36 electrons unacademy.compurechemistry.orgdoubtnut.comdoubtnut.com. This number, 36, corresponds to the atomic number of Krypton, a noble gas, thereby satisfying the EAN rule unacademy.compurechemistry.orgdoubtnut.com. This rule provided an early framework for predicting the stability of coordination compounds unacademy.comvedantu.comedubuzznotes.com.

Role in the Development of Organometallic Chemistry

Foundational Principles of Metal Carbonyl Chemistry relevant to Ni(CO)₄

This compound serves as a quintessential example for understanding the foundational principles of metal carbonyl chemistry, particularly regarding structure and bonding.

The molecule adopts a tetrahedral geometry, which is consistent with the sp³ hybridization of the nickel atom, accommodating the four carbon monoxide ligands wikipedia.orgchemeurope.comdoubtnut.com. The bonding in Ni(CO)₄ is best described by the synergistic Dewar-Chatt-Duncanson model, which involves two main components:

Sigma (σ) Donation: The carbon atom of each carbon monoxide ligand donates a lone pair of electrons from its highest occupied molecular orbital (HOMO) into an empty valence orbital of the nickel atom doubtnut.compurechemistry.org. This forms a metal-carbon sigma bond.

Pi (π) Back-donation: Concurrently, electron density from filled d-orbitals of the nickel atom is donated back into the empty π-antibonding (π*) orbitals of the carbon monoxide ligands libretexts.org. This "back-bonding" strengthens the metal-carbon bond and, in turn, weakens the carbon-oxygen bond within the CO ligand. This phenomenon is reflected in the observed C-O bond length, which is slightly longer than that of free carbon monoxide, indicating a reduction in bond order wikipedia.orgaip.org.

The combination of sigma donation and pi back-donation creates a strong synergistic bond that stabilizes the low oxidation state of nickel (zero) in the complex wikipedia.orgchemeurope.com. The adherence of Ni(CO)₄ to the 18-electron rule, where the metal center effectively achieves a noble gas electron configuration, is a key indicator of its stability and symmetrical, charge-neutral nature, contributing to its high volatility wikipedia.orgchemeurope.com.

Propiedades

Número CAS |

13463-39-3 |

|---|---|

Fórmula molecular |

C4NiO4 |

Peso molecular |

170.73 g/mol |

Nombre IUPAC |

carbon monoxide;nickel |

InChI |

InChI=1S/4CO.Ni/c4*1-2; |

Clave InChI |

AWDHUGLHGCVIEG-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

SMILES canónico |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

Punto de ebullición |

43 °C |

Densidad |

Relative density (water = 1): 1.3 |

melting_point |

-25 °C |

Otros números CAS |

13463-39-3 |

Descripción física |

VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

Solubilidad |

Solubility in water, g/l at 20 °C: 0.02 (practically insoluble) |

Sinónimos |

nickel carbonyl nickel tetracarbonyl |

Densidad de vapor |

Relative vapor density (air = 1): 5.9 |

Presión de vapor |

Vapor pressure, kPa at 25.8 °C: 53 |

Origen del producto |

United States |

Synthesis and Preparation Methodologies of Nickel Tetracarbonyl

Industrial-Scale Synthesis Approaches

The primary method for producing nickel tetracarbonyl on an industrial scale is the Mond process, which leverages the direct reaction between nickel and carbon monoxide. wikipedia.orglibretexts.org

Factors Influencing Reaction Kinetics and Efficiency in Large-Scale Production

Several factors critically influence the rate and efficiency of this compound formation in the Mond process.

| Factor | Effect on Reaction | Typical Conditions |

| Temperature | The formation reaction is favored at lower temperatures (50-60°C), while decomposition is favored at higher temperatures (>180°C). scienceinfo.comwikipedia.orgdoubtnut.com The optimal rate of formation occurs around 130°C. rsc.orgwikipedia.org | Formation: 50-80°C; Decomposition: 220-250°C. scienceinfo.com |

| Pressure | Higher carbon monoxide pressure generally favors the forward reaction, increasing the rate of this compound formation. google.comgoogle.com Some commercial processes operate at elevated pressures (e.g., 70 atm) to enhance the reaction rate. google.com | Atmospheric to high pressure (e.g., 70 atm). google.com |

| Nickel Reactivity | The physical state of the nickel is crucial. Finely divided, highly active nickel powder with a large surface area reacts more readily. osti.gov The reactivity can be diminished by surface contaminants like carbon, which can form through CO disproportionation. rsc.org | Use of finely divided nickel powder, often produced by reducing nickel oxides. osti.gov |

| Catalysts/Activators | The presence of certain substances can activate the nickel surface and enhance the reaction rate, potentially allowing for lower operating pressures. google.com Catalysts such as sulfur compounds (e.g., H₂S) have been noted to activate the metal. google.com A patent also describes using ammonia (B1221849) or various amines as catalysts in a high-pressure synthesis. google.com | Use of activators like sulfur or operation in the presence of specific catalysts. google.comgoogle.com |

| CO Concentration | The decomposition of this compound is inversely proportional to the concentration of carbon monoxide. nih.gov Maintaining an excess of CO helps to stabilize the product and prevent premature decomposition. nih.gov | Excess carbon monoxide is used during the formation step. chemca.in |

Laboratory-Scale Synthesis Techniques

In a laboratory setting, where large-scale production is not the primary goal, several alternative methods for synthesizing this compound are available.

Direct Combination Methods

Similar to the industrial process, this compound can be prepared in the lab by the direct reaction of finely divided nickel powder with carbon monoxide. sciencemadness.orgnptel.ac.in For this method to be successful, the nickel powder must be highly reactive and free from surface oxides. sciencemadness.orgosti.gov This is typically achieved by reducing a nickel salt, such as nickel oxide or nickel formate, with hydrogen gas in situ before introducing carbon monoxide. sciencemadness.orgosti.gov The lower the temperature of reduction, the more active the resulting nickel powder. osti.gov

Reductive Carbonylation of Nickel Compounds

This method involves the reduction of nickel salts in the presence of carbon monoxide. numberanalytics.comnptel.ac.in Instead of starting with nickel metal, a nickel compound like nickel iodide, nickel sulfide (B99878), or nickel sulfate (B86663) is used. wikipedia.orgyoutube.com A reducing agent is required to reduce the nickel from its positive oxidation state to the zero-valent state necessary for carbonyl formation. nptel.ac.in

Common reducing agents include copper, sodium dithionite (B78146), hydrogen, or even carbon monoxide itself under certain conditions. wikipedia.orgyoutube.comgoogle.com For example, an ammoniacal solution of nickel sulfate can be reduced with sodium dithionite under a carbon monoxide atmosphere to produce this compound. wikipedia.org Another approach involves treating nickel iodide or sulfide with carbon monoxide at high pressure (200 atm) and temperature (473 K) in the presence of a reducing agent like copper. youtube.com

Disproportionation Reactions of Nickel(I) Complexes

A more specialized laboratory route involves the disproportionation of nickel(I) complexes. In this process, a nickel(I) compound is induced to rearrange into more stable nickel(0) and nickel(II) species. If this is carried out in the presence of carbon monoxide, the resulting nickel(0) is trapped as this compound.

One documented example starts with potassium tetracyanonickelate(II), which is first reduced with a potassium amalgam to a nickel(I) complex. youtube.com This nickel(I) species is then treated with carbon monoxide, leading to a disproportionation reaction that yields this compound. youtube.com Recent studies have also explored the comproportionation of Ni(II) and Ni(0) complexes to form Ni(I) species, and the subsequent disproportionation of Ni(I) pseudohalides into Ni(0) and Ni(II) complexes, which can be a pathway to nickel carbonyl formation under the right conditions. acs.orgau.dk The synthesis and characterization of nickel(I) carbonyl complexes are an active area of research, providing insight into these fundamental reaction pathways. acs.orgnih.govrsc.org

In-Situ Formation in Specific Chemical Environments

This compound, Ni(CO)₄, can form in-situ—within a specific chemical system or apparatus—whenever carbon monoxide (CO) comes into contact with reactive nickel metal under suitable conditions. This phenomenon is not always an intended synthesis and can occur as an undesirable side reaction in certain industrial and laboratory settings.

One well-documented environment for the in-situ formation of this compound is within analytical instrumentation, particularly for infrared (IR) spectroscopy. rsc.org Research has shown that ppm levels of volatile Ni(CO)₄ can be generated in the presence of 1 kPa of carbon monoxide within a worn commercial diffuse reflectance FT-IR cell. rsc.orgrsc.org This formation can lead to the deposition of nickel onto catalyst samples being analyzed, such as gold (Au) or copper (Cu)-based catalysts, which is evidenced by the appearance of specific Ni-CO bands in the IR spectrum. rsc.org Interestingly, this deposition does not occur on inert surfaces like plain silica (B1680970), indicating that specific active sites are necessary to decompose the Ni(CO)₄ formed in-situ. rsc.orgrsc.org

The formation of this compound is also observed on the surface of nickel-based catalysts, especially when they are exposed to carbon monoxide at temperatures below 200°C. rsc.org Studies on silica-supported nickel nanoparticles have shown that Ni(CO)₄ can form at temperatures as low as -188°C when exposed to CO. rsc.org Research using FTIR spectroscopy on highly dispersed nickel on a silica support (Ni/SiO₂) indicates that at temperatures below 145 K, CO adsorption leads to the formation of nickel subcarbonyls, such as Ni(CO)₂ and Ni(CO)₃, which are believed to be precursors to this compound. researchgate.net As the temperature increases, the rate of interaction between CO and the nickel particles rises significantly, leading to the formation of adsorbed Ni(CO)₄ and eventually its release as a gas. researchgate.net

Beyond unintentional formation, this compound is also used as a starting material for the in-situ synthesis of other complex molecules. In these research applications, Ni(CO)₄ is generated or introduced into a reaction vessel to be consumed in a subsequent step. A notable example is the synthesis of N-heterocyclic carbene (NHC) stabilized nickel(II) allyl halide complexes. researchgate.netd-nb.info In this one-pot synthesis, a solution of Ni(CO)₄ is reacted at room temperature first with an NHC and then with an allyl halide. d-nb.info The this compound is consumed, eliminating carbon monoxide and forming the desired NHC nickel allyl halide complex. researchgate.netd-nb.info

| Environment/Application | Conditions for In-Situ Formation | Precursors/Reactants | Resulting Product/Effect |

| FT-IR Spectroscopy Cells | Presence of CO gas (e.g., 1 kPa) over worn, nickel-containing cell components. rsc.orgrsc.org | Nickel from cell material, Carbon Monoxide (CO) | Volatile Ni(CO)₄ contaminant; potential nickel deposition on active catalyst samples. rsc.org |

| Catalyst Surfaces | Highly dispersed nickel particles exposed to CO at temperatures from <145 K up to room temperature. researchgate.net | Nickel nanoparticles, Carbon Monoxide (CO) | Formation of nickel subcarbonyls (Ni(CO)x) as precursors, followed by Ni(CO)₄. researchgate.net |

| Organometallic Synthesis | Room temperature reaction in a THF solution, with subsequent addition of reagents. d-nb.info | [Ni(CO)₄], N-heterocyclic carbene (NHC), Allyl halide | Consumption of Ni(CO)₄ to form [Ni(NHC)(η³-allyl)(X)] complexes. researchgate.netd-nb.info |

Purification Methodologies for Research Applications

For research applications that require high-purity nickel or this compound as a reagent, specific purification and preparation methods are employed. These are often scaled-down or modified versions of the industrial Mond process, which leverages the unique volatility of Ni(CO)₄. scienceinfo.comvedantu.com

The fundamental principle for obtaining pure nickel involves vapor phase refining. vedantu.com Impure nickel is first reacted with a stream of pure carbon monoxide gas at moderate temperatures (typically 50-60°C) and atmospheric pressure to form gaseous this compound, leaving behind less reactive metallic impurities. scienceinfo.com The volatile Ni(CO)₄ is then separated and thermally decomposed at a higher temperature (commencing around 180°C and optimally at 220-250°C) to deposit very pure nickel metal and regenerate carbon monoxide, which can be recycled. scienceinfo.comwikipedia.org

When preparing Ni(CO)₄ for research, the purity of the reactants is paramount to ensure the high purity of the final product. This often involves using a very pure stream of carbon monoxide, for example, generated from the dehydration of formic acid with sulfuric acid, and freshly reduced nickel powder. sciencemadness.org The nickel powder can be produced by heating nickel oxide in a stream of hydrogen before the gas stream is switched to carbon monoxide. sciencemadness.org

The purification of the synthesized liquid Ni(CO)₄ for use as a reagent in sensitive organometallic synthesis would rely on fractional distillation under inert atmosphere, taking advantage of its low boiling point (43°C). wikipedia.org However, this is an exceptionally hazardous procedure due to the compound's properties. In many research contexts, Ni(CO)₄ is generated and used in-situ or drawn directly from a generation apparatus as a gas to avoid handling the liquid. d-nb.info

| Method | Principle | Key Steps | Application |

| Vapor Phase Refining (Lab Scale) | Selective formation of volatile Ni(CO)₄ from impure nickel, followed by thermal decomposition. vedantu.com | 1. Reaction of impure Ni with CO at 50-60°C. 2. Separation of gaseous Ni(CO)₄. 3. Decomposition of Ni(CO)₄ at 180-250°C. | Production of high-purity nickel metal for research purposes. |

| Generation from Organometallic Precursors | Carbonylation of a reactive nickel(0) complex. wikipedia.org | Reaction of bis(cyclooctadiene)nickel(0) with CO. wikipedia.org | Convenient laboratory synthesis of Ni(CO)₄ for use as a reagent. wikipedia.org |

| Reductive Carbonylation | Reduction of a nickel salt in the presence of CO. wikipedia.org | Reduction of NiSO₄ solution with sodium dithionite under a CO atmosphere. wikipedia.org | Laboratory synthesis of Ni(CO)₄. wikipedia.org |

Molecular Structure and Chemical Bonding of Nickel Tetracarbonyl

Electronic Structure and Valence State of Nickel

In nickel tetracarbonyl, the nickel atom is in the zero oxidation state wikipedia.orgsmolecule.com. This assignment is based on the understanding that the bonding electrons from the carbon monoxide (CO) ligands are considered to remain with the carbon atom in a hypothetical ionic bond scenario used to determine oxidation states wikipedia.org. The electronic configuration of a neutral nickel atom is [Ar] 3d⁸ 4s². However, within the complex, the ten valence electrons of nickel (8 from the 3d and 2 from the 4s orbitals) are considered to occupy the 3d orbitals, leading to a 3d¹⁰ configuration quora.cominfinitylearn.com. This is prompted by the influence of the strong-field CO ligands infinitylearn.comdoubtnut.com.

Application of the 18-Electron Rule

This compound is a classic example of a stable complex that adheres to the 18-electron rule. numberanalytics.com This rule is a guideline used in transition metal chemistry to predict the stability of organometallic compounds. wikipedia.org The central nickel atom, being in group 10 of the periodic table, contributes 10 valence electrons quora.comopenochem.org. Each of the four neutral carbon monoxide ligands acts as a two-electron donor, contributing a total of 8 electrons (4 ligands × 2 electrons/ligand) quora.comquora.com. The sum of the electrons from the nickel atom and the carbonyl ligands is 18 (10 + 8 = 18), which corresponds to the stable electron configuration of the noble gas krypton numberanalytics.comopenochem.org. This fulfillment of the 18-electron rule is a key factor in the stability of the Ni(CO)₄ molecule smolecule.comopenochem.org.

Geometrical Configuration and Symmetry

The this compound molecule adopts a tetrahedral geometry, with the central nickel atom bonded to four carbon monoxide ligands. wikipedia.orgwikipedia.org This arrangement gives the molecule a Td point group symmetry. The tetrahedral structure is a common geometry for complexes with a d¹⁰ metal center wikipedia.org.

Experimental Determination of Molecular Geometry (e.g., Electron Diffraction, X-ray Crystallography)

The tetrahedral structure of this compound has been confirmed through experimental techniques such as electron diffraction and X-ray crystallography. wikipedia.orgaip.org Electron diffraction studies on gaseous Ni(CO)₄ were instrumental in establishing its tetrahedral arrangement. aip.org Later, high-resolution X-ray diffraction studies on crystalline this compound at low temperatures provided precise data on its molecular dimensions and confirmed the tetrahedral geometry in the solid state. stackexchange.comacs.org These experimental methods have been crucial in providing the foundational data for understanding the structure of this and other metal carbonyls.

Bond Lengths and Angles Characterization

Experimental studies have precisely determined the bond lengths and angles within the this compound molecule. Electron diffraction studies have reported the Ni-C bond distance to be approximately 1.838 Å and the C-O bond distance to be about 1.141 Å. wikipedia.org X-ray crystallography has provided similar values, with a Ni-C distance of around 1.84 Å and a C-O distance of about 1.15 Å. aip.orgstackexchange.com The bond angles in the tetrahedral structure are approximately 109.5°. solubilityofthings.com

Below is an interactive data table summarizing the bond lengths of this compound.

| Bond | Electron Diffraction (Å) | X-ray Crystallography (Å) |

| Ni-C | 1.838(2) wikipedia.org | ~1.84 aip.orgstackexchange.com |

| C-O | 1.141(2) wikipedia.org | ~1.15 aip.orgstackexchange.com |

Nature of Ni-Carbonyl Bonding Interactions

The bond between the nickel atom and the carbon monoxide ligands in this compound is a sophisticated interplay of electron donation and acceptance, which is fundamental to the stability of the complex.

Sigma (σ) Donation and Pi (π) Backbonding Mechanisms

The Ni-CO bond is described by the Dewar-Chatt-Duncanson model, which involves two main components: sigma (σ) donation and pi (π) backbonding. numberanalytics.comlibretexts.org

Sigma (σ) Donation: The carbon monoxide ligand donates a pair of electrons from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to an empty d-orbital of the nickel atom. libretexts.org This forms a dative covalent bond, often referred to as a sigma (σ) bond.

Pi (π) Backbonding: Concurrently, the nickel atom, being electron-rich due to its zero oxidation state, donates electron density from its filled d-orbitals back to the empty π* (pi-antibonding) orbitals of the carbon monoxide ligands. wikipedia.org This interaction is known as π-backbonding. byjus.com

Spectroscopic Signatures of Carbonyl Ligands (e.g., Infrared CO Stretching Frequencies)

Infrared (IR) spectroscopy is a powerful tool for probing the nature of the metal-ligand bond in metal carbonyls. The stretching frequency of the carbon-oxygen bond (ν(CO)) is particularly sensitive to the electronic environment of the carbonyl ligand. In this compound, the interaction between the nickel atom and the four carbonyl ligands leads to distinct vibrational modes.

The IR spectrum of gaseous this compound is characterized by a very intense absorption band corresponding to the antisymmetric C-O stretching vibration (F₂ symmetry) and a Raman active symmetric C-O stretching frequency (A₁ symmetry). aip.org Studies have assigned the fundamental frequencies for gaseous Ni(CO)₄, with the most intense infrared band observed at approximately 2057 cm⁻¹. aip.orgiitd.ac.in The corresponding symmetric stretch is observed in the Raman spectrum around 2128 cm⁻¹. aip.org The position of these stretching frequencies is significantly lower than that of free carbon monoxide (2143 cm⁻¹), which is a hallmark of terminal carbonyl ligands in neutral metal carbonyl complexes. libretexts.org This shift to lower frequency (red-shift) is attributed to the phenomenon of π-backbonding, where the metal donates electron density from its d-orbitals into the π* antibonding orbitals of the CO ligands. libretexts.orgumb.edu This back-donation weakens the C-O bond, resulting in a lower stretching frequency.

The following table summarizes the key infrared CO stretching frequencies for this compound and related species.

| Species | State | ν(CO) (cm⁻¹) | Symmetry | Reference |

| Ni(CO)₄ | Gas | 2057 | F₂ | aip.orgiitd.ac.in |

| Ni(CO)₄ | Gas | 2128 | A₁ (Raman) | aip.org |

| Ni(CO)₄ | Liquid | 2039 | F₂ | aip.org |

| Ni(CO)₄ | Liquid | 2121 | A₁ (Raman) | aip.org |

| Free CO | Gas | 2143 | libretexts.org |

Theoretical Elucidations of Electronic Structure and Bonding

Modern computational chemistry provides profound insights into the electronic structure and bonding of complex molecules like this compound.

Quantum Chemical Calculations (e.g., DFT, EOM-CC) on Ground and Excited States

A variety of quantum chemical methods have been employed to study the ground and excited states of this compound. Density Functional Theory (DFT) has proven to be a valuable tool for investigating the geometry and vibrational frequencies of metal carbonyls. nih.govresearchgate.net For instance, DFT calculations have been used to compute the anharmonic frequencies of ground and excited state species of nickel carbonyl fragments. nih.gov

For a more accurate description of excited states and complex electronic phenomena like photodissociation, more sophisticated methods are required. Equation-of-motion coupled-cluster (EOM-CC) methods, along with coupled cluster theory with single and double excitations (CCSD), have been utilized to predict the mechanisms of photoproduct formation in multiple electronic excited states. nih.gov These high-level calculations are crucial for understanding the intricate potential energy surfaces and spin-orbit couplings that govern the photochemistry of Ni(CO)₄. nih.govacs.orgnih.gov For example, EOM-EE-CCSD calculations have been used to compute the energies of singlet and triplet excited states to understand the photodissociation pathways of this compound. acs.orgnih.gov The application of multireference equation of motion coupled-cluster (MR-EOMCC) theory has also been explored for calculating the excitation energies of transition metal complexes, including Ni(CO)₄. aip.org

The table below presents a selection of calculated excitation energies for this compound using different computational methods.

| State | Method | Excitation Energy (eV) | Reference |

| 1¹T₂ | EOM-CCSD(T) | 4.76 (benchmark) | acs.orgnih.gov |

| ¹T₂ | MR-EOM/def2-SVP | Various | aip.org |

| Triplet States | EOM-CCSD | Various | researchgate.net |

Analysis of Orbital Contributions and Charge Distribution

The bonding in this compound is classically described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation from the highest occupied molecular orbital (HOMO) of the CO ligand to a vacant metal orbital, and π-backdonation from a filled metal d-orbital to the lowest unoccupied molecular orbital (LUMO), a π* antibonding orbital, of the CO ligand. quora.com

Quantum chemical calculations provide a quantitative picture of these interactions. Natural Bond Orbital (NBO) analysis and other population analysis methods are used to determine the charge distribution and the contributions of different orbitals to the bonding. researchgate.net These analyses consistently show a significant transfer of electron density from the nickel atom to the carbonyl ligands via the π-backbonding mechanism. This is supported by the observation that the C-O bond is weakened, and the M-C bond is strengthened. libretexts.org

Reactivity and Reaction Mechanisms of Nickel Tetracarbonyl

Thermal Decomposition Pathways

The thermal decomposition of Ni(CO)₄ is a cornerstone of the Mond process, yielding high-purity nickel metal and carbon monoxide gas wikipedia.org. This process typically commences around 180 °C and accelerates with increasing temperature wikipedia.org.

The decomposition of Ni(CO)₄ can occur through both homogeneous (gas-phase) and heterogeneous (surface-catalyzed) pathways, with their relative contributions depending on temperature and pressure conditions core.ac.ukresearchgate.netcdnsciencepub.com.

Homogeneous Decomposition: Studies have shown that the homogeneous thermal decomposition of Ni(CO)₄ follows a mechanism involving the reversible dissociation of a CO ligand, forming Ni(CO)₃ and CO kipnis.denih.gov. This initial step is often followed by further decarbonylation. For instance, between 47.3 °C and 66.0 °C, the homogeneous process has been observed to obey a specific rate law, with activation parameters indicating an enthalpy of activation (ΔH‡) of 44.7 ± 3 kcal mol⁻¹ and an entropy of activation (ΔS‡) of 43 ± 8 eu acs.org. The decomposition rate increases exponentially with temperature below 448 K (175 °C), where the reaction is controlled by surface chemical reactions. Above 448 K, in the diffusion-controlled region, the rate becomes independent of temperature core.ac.uk.

Heterogeneous Decomposition: The decomposition can also be significantly influenced by the presence of surfaces, particularly freshly deposited nickel researchgate.netcdnsciencepub.com. The activation energy for the heterogeneous reaction has been reported as 14.3 kcal mol⁻¹, with the activated complex being physically adsorbed Ni(CO)₄. The heat of adsorption of Ni(CO)₄ on the surface is approximately 7.4 kcal mol⁻¹ researchgate.netcdnsciencepub.com. Carbon monoxide is also adsorbed on these sites with a higher heat of adsorption (13.3 kcal mol⁻¹), which can inhibit the decomposition cdnsciencepub.com.

Thermodynamically, low temperatures and high total pressures favor the transport of nickel by carbon monoxide, but higher temperatures are necessary for the kinetics of the reaction and for Ni(CO)₄ to exist in the gas phase core.ac.uk.

Table 1: Kinetic and Thermodynamic Parameters for Ni(CO)₄ Thermal Decomposition

| Parameter | Value (Homogeneous) | Value (Heterogeneous) | Reference |

| Activation Energy (Ea) | 19.1 kcal mol⁻¹ | 14.3 kcal mol⁻¹ | researchgate.netcdnsciencepub.com |

| Enthalpy of Activation (ΔH‡) | 44.7 ± 3 kcal mol⁻¹ | Not specified | acs.org |

| Entropy of Activation (ΔS‡) | 43 ± 8 eu | Not specified | acs.org |

| Heat of Adsorption of Ni(CO)₄ | Not applicable | 7.4 kcal mol⁻¹ | researchgate.netcdnsciencepub.com |

| Heat of Adsorption of CO | Not applicable | 13.3 kcal mol⁻¹ | cdnsciencepub.com |

The thermal decomposition of Ni(CO)₄ is a well-established method for producing high-purity nickel powder and thin films wikipedia.orgosti.gov. This process is utilized in the Mond process for nickel refining and for applying thin metallic nickel films onto various surfaces wikipedia.orgosti.gov.

The mechanism of particle formation involves several stages:

Homogeneous reversible dissociation: Ni(CO)₄ ⇌ Ni(CO)₃ + CO kipnis.de.

Aggregation of subcarbonyl fragments: Niₓ(CO)y + Niⱼ(CO)k → Niₓ₊ⱼ(CO)z + (y+k-z)CO. This leads to the formation of primary nickel particles, often coated with chemisorbed CO molecules kipnis.de.

Aerosol coagulation: Initially Brownian, this coagulation becomes directional once nickel particles become ferromagnetic (at diameters ranging from 15 nm to 23 nm, depending on temperature) kipnis.de.

Heterogeneous decomposition: Ni(CO)₄ decomposes on the surface of existing nickel particles, with the rate dependent on particle size kipnis.de.

Laser-driven decomposition of Ni(CO)₄ has also been used to synthesize nickel nanoparticles, where an infrared laser rapidly heats a dilute mixture of Ni(CO)₄ and a photosensitizer to initiate nucleation buffalo.edu. This method allows for control over average particle size, ranging from 5 to 50 nm, by varying precursor flow rate, laser energy, and unheated gas flow rate buffalo.edu.

Modeling of industrial nickel powder decomposers, particularly those used in the Mond process, is crucial for process design, optimization, and improved control scholaris.cascholaris.ca. Theoretical dynamic models, based on mass and energy conservations, have been developed to describe the relationship between gas temperature and Ni(CO)₄ decomposition percentage along the reactor scholaris.cascholaris.ca.

Steady-state models describe the decomposition percentage as a function of gas temperature along the reactor scholaris.cascholaris.ca.

Partial Differential Equation (PDE) models describe the dynamic profiles of process variables scholaris.cascholaris.ca.

Simulations indicate that the feed flow rate significantly affects the gas temperature within the decomposer, with dynamic temperature changes becoming slower from the inlet to subsequent sections. Furthermore, the wall temperature of a specific zone primarily influences the internal temperature of that same zone, though its impact can spread to other sections scholaris.cascholaris.ca. Optimizing these parameters helps in achieving desired product properties, such as particle size and purity researchgate.net. Industrial processes often operate around 180 °C and 70 atm CO pressure for decomposition .

Formation of Nickel Nanoparticles and Films via Decomposition

Photochemical Reactions and Dissociation Dynamics

Nickel tetracarbonyl undergoes photochemical reactions upon exposure to ultraviolet (UV) light, leading to the rapid dissociation of CO ligands.

Ultrafast transient absorption spectroscopy, particularly mid-infrared transient absorption spectroscopy, is a key technique used to study the rapid loss of carbonyl ligands from gas-phase Ni(CO)₄ following UV photoexcitation acs.orgnih.govaip.orgacs.org.

261 nm Excitation: Upon excitation at 261 nm, Ni(CO)₄ undergoes prompt dissociation to produce nickel tricarbonyl (Ni(CO)₃) in a singlet excited state. This electronically excited Ni(CO)₃ then loses another CO group over tens of picoseconds aip.orgosti.gov. There is also evidence suggesting a parallel, concerted dissociation mechanism that produces nickel dicarbonyl (Ni(CO)₂) in a triplet excited state, which likely further dissociates to nickel monocarbonyl (NiCO) aip.orgosti.govresearchgate.net.

197 nm Excitation: Studies at 197 nm reveal the picosecond timescale production of highly vibronically excited Ni(CO)₂ and NiCO. Further spectral evolution with a 50 ps time constant suggests an additional dissociation step, leading to the production of bare nickel (Ni) atoms, a previously unreported product from single-photon excitation of Ni(CO)₄ acs.orgnih.gov. The complete decarbonylation is energetically feasible given the pump energy of 6.3 eV and a reported decarbonylation energy of 6.1–6.2 eV acs.orgnih.gov.

Table 2: Photodissociation Products and Timescales of Ni(CO)₄

| Excitation Wavelength | Primary Photoproducts | Secondary Photoproducts / Timescale | Reference |

| 261 nm | Ni(CO)₃ (singlet excited state) | Ni(CO)₂ (triplet excited state), NiCO (tens of picoseconds) | aip.orgosti.gov |

| 197 nm | Ni(CO)₂ (highly vibronically excited), NiCO (picoseconds) | Bare Ni (50 ps) | acs.orgnih.gov |

UV excitation of metal carbonyls, including Ni(CO)₄, typically promotes metal-to-ligand charge transfer (MLCT) transitions. This excitation is usually followed by rapid internal conversion to d←d states, which are repulsive along the metal-carbonyl bonds, leading to ultrafast loss of CO ligands nih.govaip.org.

For Ni(CO)₄, the unique electronic structure of its full d-shell complicates the definitive assignment of the initial excited state, although coupled cluster theory suggests excitation to the optically allowed 2¹T₂ MLCT state at ~6 eV (197 nm) nih.gov. The dissociation pathways are computed as one-dimensional potential energy cuts through the ground and excited singlet and triplet state potential energy surfaces. Calculated spin-orbit coupling constants support few-picosecond intersystem crossing (ISC) acs.orgnih.gov.

The ligand loss processes can occur via sequential or concerted pathways depending on the excitation energy aip.org. In the gas phase, multiple decarbonylations can occur, giving rise to various photoproducts formed on ground or excited electronic states aip.org. The decomposition is strongly inhibited by carbon monoxide, which can react back with intermediate subcarbonyl species like Ni(CO)₂ or Ni(CO)₃ royalsocietypublishing.org.

Ultrafast Photodissociation Studies (e.g., Transient Absorption Spectroscopy)

Ligand Substitution Chemistry

This compound undergoes ligand substitution reactions, where one or more carbonyl (CO) ligands are replaced by other donor ligands. wikipedia.orgfishersci.benih.gov These reactions are fundamental to the synthesis of a wide array of nickel carbonyl complexes.

Reactivity with Neutral Donor Ligands (e.g., Phosphines, Bipyridines)

As a low-valent metal carbonyl, Ni(CO)4 is highly susceptible to attack by nucleophiles. wikipedia.orgfishersci.beereztech.com This attack can occur at the nickel center, leading to the displacement of CO ligands. wikipedia.orgfishersci.be Donor ligands such as triphenylphosphine (B44618) (PPh3) readily react with Ni(CO)4 to yield substituted complexes, specifically Ni(CO)3(PPh3) and Ni(CO)2(PPh3)2. wikipedia.orgfishersci.be Similarly, bipyridine and other related ligands also participate in analogous substitution reactions. wikipedia.orgfishersci.be

Studies on Ligand Electronic and Steric Parameters (e.g., Tolman Electronic Parameter)

The monosubstitution of this compound with various ligands provides a method for determining the Tolman electronic parameter. wikipedia.org This parameter quantifies the electron-donating or electron-withdrawing capabilities of a given ligand. wikipedia.org Research indicates that the reactions involving the replacement of CO by phosphines or phosphites to form Ni(CO)3L complexes occur at a consistent rate, irrespective of the specific phosphine (B1218219) or phosphite (B83602) used. uniovi.eschem960.com This rate independence suggests a dissociative mechanism for these substitution reactions, akin to an SN1 reaction in organic chemistry, where the rate-determining step involves the dissociation of a CO ligand to form a 16-electron intermediate, Ni(CO)3, followed by rapid ligand association. fishersci.be Studies involving N-heterocyclic carbene (NHC) ligands reacting with Ni(CO)4 have also explored their electronic properties by analyzing carbonyl stretching frequencies, comparing them to phosphine analogues. d-nb.info

Formation of Substituted Nickel Carbonyl Complexes

The ligand substitution reactions of Ni(CO)4 lead to the formation of various substituted nickel carbonyl complexes. For instance, the reaction with triphenylphosphine (PPh3) results in the formation of tricarbonyl(triphenylphosphine)nickel(0) (Ni(CO)3(PPh3)) and dicarbonylbis(triphenylphosphine)nickel(0) (Ni(CO)2(PPh3)2). wikipedia.orgfishersci.be Similar substituted complexes are formed with bipyridine and N-heterocyclic carbenes. wikipedia.orgfishersci.bed-nb.infofishersci.co.uk

Reactions with Electrophilic and Oxidizing Agents

This compound is susceptible to oxidation. wikipedia.orgfishersci.beereztech.com Halogens, such as chlorine, can oxidize this compound to nickel(II) chloride (NiCl2) with the release of carbon monoxide gas. wikipedia.orgfishersci.beereztech.com Other halogens exhibit similar reactivity. wikipedia.orgereztech.com This oxidation reaction offers a practical method for precipitating the nickel component from the compound. wikipedia.org this compound can also react violently or explosively with certain oxidizing agents and hydrocarbons under specific conditions, including bromine (liquid), oxygen in the presence of mercury, or butane (B89635) mixed with oxygen. sigmaaldrich.com It undergoes violent reactions when exposed to air, oxygen, or dinitrogen tetraoxide. sigmaaldrich.com

Reactions with Nucleophilic and Reducing Agents

This compound, being a low-valent metal carbonyl, is prone to nucleophilic attack. wikipedia.orgfishersci.beereztech.com This attack can target either the nickel center, leading to the displacement of carbon monoxide ligands, or the carbon atom of the carbonyl ligand. wikipedia.orgereztech.com Treatment of Ni(CO)4 with carbon nucleophiles (Nu−) can result in the formation of acyl derivatives, such as [Ni(CO)3C(O)Nu)]−. wikipedia.orgfishersci.beereztech.com Furthermore, reactions of Ni(CO)4 with alkyl and aryl halides frequently yield carbonylated organic products. fishersci.beereztech.com

Formation of Anionic Nickel Carbonyl Clusters

Treatment of this compound with hydroxides or through reduction processes leads to the formation of anionic nickel carbonyl clusters. wikipedia.orgfishersci.be Examples of such clusters include [Ni5(CO)12]2− and [Ni6(CO)12]2−. wikipedia.orgfishersci.be Other notable anionic nickel carbonyl clusters that can be formed by reduction from this compound include [Ni2(CO)5]2−, [Ni3(CO)8]2−, [Ni4(CO)9]2−, and [Ni5(CO)9]2−. nih.gov The synthesis of larger clusters, such as [Ni12(CO)21H4-n]n- (where n = 2, 3, 4), has also been investigated, with their formation potentially stemming from redox condensation processes initiated by nucleophilic attack on other anionic nickel carbonyl species in solution.

Carbonyl Insertion Reactions and Acyl Complex Formation

Carbonyl insertion is a fundamental reaction in organometallic chemistry, and this compound participates in such processes, leading to the formation of acyl complexes. This compound is susceptible to attack by nucleophiles, which can target either the nickel center, resulting in the displacement of carbonyl ligands, or directly attack a carbonyl ligand. wikipedia.org When Ni(CO)₄ reacts with carbon nucleophiles (Nu⁻), it forms acyl derivatives, exemplified by the anionic complex [Ni(CO)₃C(O)Nu)]⁻. wikipedia.org

Theoretical studies, employing Density Functional Theory (DFT) approaches, have elucidated the mechanisms of carbonyl insertion reactions catalyzed by nickel complexes. These studies indicate that two distinct reaction channels can lead to the formation of carbonylation products, specifically acyl complexes. One pathway involves carbonyl insertion on five-coordinated nickel complexes, while the other proceeds through four-coordinated complexes. Both pathways exhibit comparable energy barriers for the rate-determining step, with reported values of 4.36 kcal mol⁻¹ and 6.83 kcal mol⁻¹, respectively. acs.orgresearchgate.net The relative importance of these two reaction pathways can be influenced by specific experimental conditions. researchgate.net Furthermore, the reaction of Ni(CO)₄ with alkyl and aryl halides frequently yields carbonylated organic products. wikipedia.org Anionic acylmetal carbonyl complexes can also be generated by the reaction of neutral metal carbonyls with carbanion donors, such as organolithium reagents. psu.edu

Table 1: Energy Barriers for Carbonyl Insertion Pathways

| Reaction Channel | Coordination Number of Nickel Complex | Energy Barrier (kcal mol⁻¹) |

| Pathway 1 | Five-coordinated | 4.36 |

| Pathway 2 | Four-coordinated | 6.83 |

Reactivity on Surfaces and in Confined Environments

The adsorption and reactivity of organometallic compounds, including this compound, on various surfaces have garnered significant attention due to their implications in both fundamental chemistry and applied technologies. Understanding the chemical bonding between the support surface and the organometallic molecule, as well as the subsequent reactivity of the formed surface adducts, is a key area of research. tandfonline.com This understanding is crucial for the potential exploitation of these surface adducts or their thermal decomposition products in technological processes, particularly in the design and development of tailored heterogeneous catalysts. tandfonline.com

Interaction with Zeolites and Other Support Materials

This compound exhibits distinct interactions with various support materials, including zeolites and silica (B1680970). Studies using Fourier Transform Infrared (FTIR) spectroscopy have investigated the interaction between Ni(CO)₄ and MFI zeolites, specifically H-ZSM-5 and Ni-H-ZSM-5. researchgate.netacs.org

On H-ZSM-5, the adsorption of Ni(CO)₄ is reversible at room temperature, leading to the formation of two types of species: physically adsorbed Ni(CO)₄ and β-Ni(CO)₄, where the latter is bound to the zeolite via two carbonyl ligands. researchgate.net In contrast, when adsorbed on Ni-H-ZSM-5, Ni(CO)₄ undergoes dissociation. This dissociation is attributed to the presence of Lewis acid sites within the zeolite framework that strongly bind carbon monoxide molecules. The products of this dissociation include Ni²⁺-CO carbonyls and metallic nickel particles. researchgate.net Over time, bands characteristic of Ni⁺(CO)₂ species emerge, suggesting a reaction pathway where Ni⁰ + Ni²⁺ → 2Ni⁺. The resulting Ni⁺ ions possess a strong affinity for CO, further contributing to the dissociation of Ni(CO)₄. researchgate.net

The decomposition of this compound within porous materials serves as a valuable technique for preparing bifunctional catalysts that contain both Ni²⁺ ions and metallic nickel. researchgate.net Research on nickel-supported hierarchical zeolites, such as ZSM-5/USY, highlights the importance of metal dispersion and strong metal-support interaction (MSI) for catalytic applications. mdpi.com

In-Situ Formation and Dissociation on Catalyst Surfaces

This compound can form in situ on nickel nanoparticles when they are exposed to carbon monoxide, even at ambient temperatures. rsc.org This in situ formation is a recognized mechanism for catalyst deactivation, as the volatile Ni(CO)₄ can lead to the corrosion of the catalyst and the transport of nickel out of the reactor, resulting in a loss of catalytic activity. rsc.orgmdpi.comustc.edu.cn

The Mond process, a historical method for refining nickel, exemplifies this in situ formation and subsequent dissociation. In this process, nickel ore is first reduced with hydrogen at temperatures above 300 °C to yield metallic nickel (NiO + H₂ → Ni + H₂O). The metallic nickel is then exposed to carbon monoxide at temperatures typically between 20 °C and 180 °C (with the maximum formation rate around 130 °C) to produce the highly volatile Ni(CO)₄ (Ni + 4CO → Ni(CO)₄). The rate of formation is enhanced by higher CO pressures. The collected Ni(CO)₄ is then heated to temperatures between 200 °C and 250 °C, where it decomposes back into pure nickel and carbon monoxide (Ni(CO)₄ → Ni + 4CO). rsc.orgrsc.org

The presence of adsorbed carbon, which can form through CO dissociation or disproportionation catalyzed by nickel, can limit the rate of Ni(CO)₄ formation. rsc.org Observations indicate that Ni(CO)₄ can also form in situ within spectroscopic cells, particularly if the steel components have been reduced to their metallic state and subsequently exposed to CO at low temperatures. rsc.orgrsc.org It has been noted that specific catalytic sites, such as those found on gold (Au) or copper (Cu) nanoparticles, are necessary for the decomposition of Ni(CO)₄, whereas plain silica does not facilitate this decomposition. rsc.orgrsc.org

Furthermore, subcarbonyl species, which form on defect sites of the metal surface, are believed to be precursors to this compound formation. researchgate.net Repeated cycles of CO adsorption and evacuation at room temperature can lead to a decrease in the amount of Ni(CO)₄ formed, possibly due to a reduction in the number of these defect metal sites. researchgate.net At temperatures below 145 K, CO adsorption on Ni⁰/SiO₂ primarily leads to the formation of Ni(CO)ₓ (where x=2 or 3) subcarbonyls and only negligible amounts of adsorbed Ni(CO)₄. However, above 145 K, the rate of interaction between CO and the nickel particles significantly increases, and above 235 K, the equilibrium shifts towards the formation of gaseous Ni(CO)₄. researchgate.net this compound and its subcarbonyls are also implicated in the sintering of nickel nanoparticles, as they can facilitate the transport of nickel atoms from smaller to larger particles through a process known as Ostwald ripening. rsc.org

Catalytic and Reagent Applications in Organic Synthesis and Materials Science

Homogeneous Catalysis

As a homogeneous catalyst, nickel tetracarbonyl facilitates numerous organic reactions, often with high efficiency and selectivity.

This compound is a well-established catalyst for carbonylation reactions, where a carbonyl group is introduced into an organic molecule. wikipedia.orgwikipedia.org

Acrylic Acid Synthesis: Historically, a significant industrial application of nickel-catalyzed carbonylation was the synthesis of acrylic acid from acetylene (B1199291), carbon monoxide, and water. google.comwikipedia.org This process, a key example of Reppe chemistry, operates under high pressure (40-55 atm) and elevated temperatures (160-200°C). wikipedia.org Although largely replaced by propylene (B89431) oxidation for economic and environmental reasons, this method highlights the fundamental reactivity of nickel carbonyl. google.comwikipedia.org The catalytic cycle is believed to involve the oxidative addition of an acid (like HX) to this compound, followed by acetylene insertion into the nickel-hydride bond and subsequent CO insertion. psgcas.ac.inprezi.com

Allyl Halides Carbonylation: The carbonylation of allyl halides using this compound is a valuable method for synthesizing β,γ-unsaturated acyl halides and their derivatives. acs.orgwikipedia.org This reaction can proceed under mild conditions, such as room temperature and atmospheric pressure. acs.org Density Functional Theory (DFT) studies have elucidated the mechanism, which involves three main steps: acs.orgnih.gov

Oxidative Addition: The allyl halide adds to the nickel catalyst, which can be either Ni(CO)₄ or the more reactive Ni(CO)₃ species, forming η³- and η¹-allyl nickel complexes. acs.orgnih.gov

Carbonylation: A carbon monoxide molecule inserts into the nickel-carbon bond of the allyl complex. This step occurs much more readily with the η¹-allyl intermediate. nih.gov

Reductive Elimination: The final acyl halide product is released, regenerating the nickel catalyst. acs.orgnih.gov

The reaction conditions, such as CO pressure and temperature, can be tuned to optimize the yield of the carbonylated product versus side products like dimers of the allyl group. acs.org

Table 1: Examples of this compound-Catalyzed Carbonylation Reactions

| Substrate | Reagents | Product | Conditions | Citation(s) |

| Acetylene | CO, H₂O | Acrylic Acid | 160-200°C, 40-55 atm | wikipedia.org |

| Allyl Bromide | CO | But-3-enoyl bromide | Room temperature, atmospheric pressure | acs.org |

| Vinylic Halides (e.g., PhCH=CHBr) | CO, NaOMe | Unsaturated Esters | Not specified | wikipedia.org |

This compound and its derivatives are effective catalysts for hydrocyanation, the addition of hydrogen cyanide (HCN) to unsaturated compounds like alkenes. wikipedia.org This process is of significant industrial importance, particularly in the production of adiponitrile, a precursor to nylon. thieme-connect.de While modern industrial processes often utilize nickel complexes with phosphite (B83602) ligands for better stability and selectivity, the fundamental catalytic principles were established with simpler nickel compounds. thieme-connect.dewikipedia.org

The catalytic cycle for hydrocyanation of unactivated alkenes generally involves: wikipedia.org

Oxidative addition of HCN to a low-valent nickel complex.

Coordination of the alkene to the resulting hydrido cyanide complex.

Migratory insertion of the alkene into the nickel-hydride bond.

Reductive elimination of the nitrile product, regenerating the catalyst.

A key challenge in these processes is catalyst deactivation through the formation of stable nickel(II) cyanide species. wikipedia.org Recent advancements focus on "transfer hydrocyanation," which uses safer, solid cyano-group donors that generate HCN in situ, avoiding the need to handle the highly toxic gas directly. rsc.orgnih.gov

Nickel catalysts, including those derived from this compound, are pivotal in the oligomerization and polymerization of alkenes and alkynes. wikipedia.org This property was famously discovered during the development of Ziegler-Natta catalysts, where nickel impurities were found to terminate ethylene (B1197577) polymerization at 1-butene. wikipedia.org

Alkene Oligomerization: Nickel-based catalysts are employed in processes like the Shell Higher Olefin Process (SHOP), which involves the oligomerization of ethylene to produce linear alpha-olefins. wikipedia.org These olefins have wide applications in the production of detergents and plasticizers. While specific industrial catalysts are complex, the fundamental principle relies on the ability of nickel to coordinate alkenes and facilitate their coupling. wikipedia.orgfrontiersin.org

Alkyne Oligomerization and Polymerization: A classic example of nickel-catalyzed alkyne oligomerization is the Reppe synthesis of cyclooctatetraene (B1213319) from acetylene, a formal [2+2+2+2] cycloaddition. wikipedia.org Nickel acetylides, which can be formed from nickel precursors, have been identified as efficient initiators for alkyne polymerization, producing soluble π-conjugated polymers under mild conditions. capes.gov.br this compound, in the presence of phosphine (B1218219) ligands, also catalyzes the polymerization of acetylenes. capes.gov.br The cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives is another important application. wikipedia.orgacs.org

Table 2: Nickel-Catalyzed Oligomerization and Polymerization Reactions

| Monomer | Catalyst System | Product(s) | Reaction Type | Citation(s) |

| Ethylene | Nickel-based catalysts | 1-Butene, Linear alpha-olefins | Oligomerization | wikipedia.org |

| Acetylene | Ni(CN)₂ | Cyclooctatetraene | [2+2+2+2] Cycloaddition | wikipedia.orgjncollegeonline.co.in |

| Substituted Alkynes | Ni(0) complexes | Substituted Benzenes | Cyclotrimerization | acs.org |

| p-Diethynylbenzene | Nickel acetylides/phosphines | π-conjugated polymers | Polymerization | capes.gov.br |

This compound can serve as a precursor to generate active Ni(0) species for cross-coupling and C-H activation reactions. diva-portal.org While more stable and manageable Ni(0) sources like bis(cyclooctadiene)nickel(0) (Ni(cod)₂) are more commonly used in modern synthetic chemistry, the underlying reactivity is based on the principles established with compounds like Ni(CO)₄. diva-portal.orgrsc.org

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov Nickel catalysts are particularly effective for coupling partners that are challenging for palladium catalysts, such as phenol (B47542) derivatives. nih.gov The catalytic cycle typically involves the oxidative addition of an organic halide to a Ni(0) species, transmetalation with an organometallic reagent (in Suzuki, Kumada, or Negishi couplings), and reductive elimination to form the product and regenerate the Ni(0) catalyst. sigmaaldrich.comacs.orgchinesechemsoc.org

C-H Activation: Direct C-H activation is an increasingly important strategy for molecular functionalization, as it avoids the need for pre-functionalized starting materials. jepss.inoup.com Nickel catalysts can facilitate the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds. rsc.orgjepss.in These reactions often employ a directing group on the substrate to position the nickel catalyst near the target C-H bond. jepss.in The mechanism can proceed through various pathways, including oxidative addition to form a Ni(IV) intermediate followed by reductive elimination, or through single-electron transfer (SET) processes involving Ni(I)/Ni(III) cycles. jepss.in

This compound and other Ni(0) catalysts promote a variety of cycloaddition reactions, which are powerful methods for constructing cyclic molecules. capes.gov.bracs.org These reactions often proceed in a stepwise manner involving nickelacycle intermediates, rather than as concerted pericyclic reactions. princeton.edu

Nickel catalysts can facilitate [2+2+2] cycloadditions of alkynes to form aromatic rings, as mentioned previously. wikipedia.org They also catalyze the cycloaddition of diynes with various partners like nitriles or isocyanates to form heterocycles such as pyridines and pyridones. nih.gov Furthermore, nickel catalysis enables novel cycloadditions that involve the activation of strained rings. For instance, reactions of diphenylcyclopropenone (B372975) with ketenes in the presence of catalytic amounts of this compound yield cyclopentene-1,2-dione derivatives. capes.gov.br Recent developments have expanded the scope to include inverse-electron-demand Diels-Alder reactions and photochemical [2+2] cycloadditions using chiral nickel catalysts. chinesechemsoc.org

Cross-Coupling Reactions and C-H Activation (as a precursor to catalysts)

Chemical Vapor Deposition (CVD) Precursor

This compound is a key precursor in Chemical Vapor Deposition (CVD), a process used to create high-purity nickel films and coatings. wikipedia.orgkindle-tech.com This application is famously embodied in the Mond process, one of the earliest examples of CVD, used for nickel purification. researchgate.net

In this process, impure nickel is reacted with carbon monoxide at low temperatures (around 50-60°C) to form volatile this compound gas, leaving solid impurities behind. This gas is then passed into a deposition chamber and heated to higher temperatures (around 180-220°C). The thermal decomposition of Ni(CO)₄ deposits a film of highly pure nickel onto a substrate, releasing carbon monoxide, which can be recycled.

The reaction is: Ni(s) + 4CO(g) ⇌ Ni(CO)₄(g)

The key characteristics of this compound that make it an effective CVD precursor are its high volatility and its ability to decompose cleanly at relatively low temperatures to yield pure metal. kindle-tech.com While its high toxicity has led to a search for alternative precursors, Ni(CO)₄ remains a benchmark in metal carbonyl CVD. acs.org Laser-assisted CVD (LCVD) using this compound has been studied to achieve high deposition rates for creating materials like nickel foam for battery electrodes. uwaterloo.ca

Deposition of Nickel Thin Films and Coatings

This compound is a key precursor in Chemical Vapor Deposition (CVD) processes for creating high-purity nickel films and coatings. azonano.comgoogle.com The process, sometimes referred to as Nickel Vapor Deposition (NVD), involves heating substrates within a deposition chamber to a specific reaction temperature, typically between 110°C and 180°C, in an atmosphere containing vaporized this compound. google.com At the heated surface, the Ni(CO)₄ decomposes, depositing a metallic nickel film and releasing carbon monoxide gas. google.com

This method is particularly advantageous for applications requiring low operating temperatures, making this compound a preferred choice over other precursors that necessitate higher deposition temperatures. scholaris.ca The technique is versatile, allowing for the coating of various substrates and the production of specialized materials like nickel foam, which is created by depositing nickel onto a reticulated polyurethane foam substrate via CVD. researchgate.net The process parameters can be precisely controlled to achieve desired film properties. For instance, the liquid Ni(CO)₄ can be vaporized at around 87°C before being introduced into the deposition chamber. google.com

| Parameter | Typical Value | Process Context | Source |

| Precursor | This compound (Ni(CO)₄) | Chemical Vapor Deposition (CVD) | azonano.comgoogle.com |

| Deposition Temperature | 110°C - 180°C | Temperature of the substrate surface | google.com |

| Vaporization Temperature | ~87°C | Temperature to vaporize liquid Ni(CO)₄ | google.com |

| Application | Thin Films, Coatings, Nickel Foams | Deposition onto various substrates | google.comresearchgate.net |

Fabrication of Microstructures and Alloys (e.g., Ni-Fe alloys)

The thermal decomposition of this compound is a foundational method for fabricating not only pure nickel structures but also specialized microstructures and alloys. scholaris.cascirp.org By introducing other volatile compounds along with Ni(CO)₄ during the CVD process, various nickel alloys can be deposited. A notable example is the formation of nickel boride films, where diborane (B8814927) is used as a co-reactant with this compound. unl.edu The resulting nickel boride alloys exhibit enhanced properties such as increased strength and hardness. azonano.comunl.edu

The process can be finely controlled to create intricate patterns. Laser-assisted CVD, for instance, uses a focused laser to locally decompose this compound, enabling the direct writing of nickel microstructures. scirp.org Furthermore, the carbonyl process is utilized to produce alloy powders, such as carbonyl nickel-iron alloy powders, which are valuable in electronics and other advanced applications. ssnano.com

| Product | Method | Precursors | Key Feature | Source |

| Nickel Microstructures | Laser-Assisted CVD | This compound | Direct writing of patterns | scirp.org |

| Nickel Boride Films | Pyrolytic CVD | This compound, Diborane | Enhanced strength and hardness | azonano.comunl.edu |

| Nickel-Iron Alloy Powder | Carbonyl Process | Nickel Carbonyl, Iron Carbonyl | Feedstock for electronics | ssnano.com |

Kinetic and Mechanistic Studies of Deposition Processes

The kinetics and mechanisms governing the deposition of nickel from this compound have been the subject of extensive research to optimize and control the fabrication of materials. acs.org Studies on the thermal decomposition of Ni(CO)₄ are fundamental to understanding the CVD process. acs.org

Research into the nucleation and early stages of growth from gaseous this compound has shown that particle formation involves nucleation, surface growth, and coagulation. researchgate.net Experimental results indicate that the primary contributor to particle growth is the surface reaction, with the nucleation energy barrier being less significant than predicted by classical theory. researchgate.net

More advanced studies using techniques like ultrafast mid-infrared transient absorption spectroscopy have investigated the photodissociation of Ni(CO)₄. These studies reveal complex, competing dissociation pathways. For example, deep-UV excitation does not simply lead to a sequential loss of CO ligands but can involve concerted dissociation mechanisms, producing highly excited nickel dicarbonyl and even bare nickel atoms on a picosecond timescale. acs.org A kinetic model with multiple time constants is required to describe this complex spectral evolution. acs.org

| Study Area | Method/Technique | Key Findings | Source |

| Thermal Decomposition | Kinetic Analysis | Foundational for understanding CVD | acs.org |

| Nucleation & Growth | Hot Wall Tube Reactor | Particle growth is dominated by surface reaction, not just nucleation. | researchgate.net |

| Photodissociation | Ultrafast Spectroscopy | Evidence for concerted (non-sequential) dissociation pathways; ultrafast production of Ni(CO)₂ and Ni. | acs.org |

Precursor in Materials Science

This compound's utility extends to the synthesis of specific material forms, such as powders and catalysts, where control over physical characteristics is paramount.

Synthesis of Nickel Powders with Controlled Morphology

This compound is the central component in the carbonyl process for manufacturing high-purity nickel powders with highly controlled characteristics. met3dp.com The industrial method involves the thermal decomposition of this compound gas in hot-wall aerosol reactors. researchgate.netmet3dp.com By carefully managing process parameters such as temperature (typically 180-220°C), gas flow, and pressure, manufacturers can precisely control the morphology of the resulting nickel particles. met3dp.com

This process allows for the consistent generation of uniform, spherical nickel powder particles. met3dp.com The particle size distribution is tunable, enabling the production of various grades of carbonyl nickel powder to suit different applications. met3dp.comsamaterials.com These powders are characterized by their high purity, spherical shape, and excellent flowability. met3dp.com The process inherently avoids hydrogen exposure, which prevents hydrogen embrittlement and enhances the stability of the powder. met3dp.com

| Grade | Particle Size (APS, FSSS) | Bulk Density (g/cm³) | Typical Surface Area (BET, m²/g) | Source |

| Grade 255 | 2.2 - 2.8 µm | 0.5 - 0.65 | 0.7 | samaterials.com |

| Grade 287 | 2.6 - 3.3 µm | 0.75 - 0.95 | 0.6 | samaterials.com |

| Grade 123 | 3.0 - 7.0 µm | 1.80 - 2.70 | 0.4 | samaterials.com |

Production of Nickel-Based Catalytic Materials

This compound serves as a valuable precursor for the synthesis of nickel-based catalysts. ontosight.aiacs.org Films and particles deposited from Ni(CO)₄ have long been recognized for their catalytic activity; nickel films produced via this method were identified as active hydrogenation catalysts as early as 1890. acs.org

The vapor deposition method allows for the creation of supported nickel catalysts. This is achieved by introducing this compound vapor to various catalytic support materials, such as alumina (B75360) (Al₂O₃), zeolites, or ceria (CeO₂). mdpi.comnih.gov The Ni(CO)₄ decomposes on the support surface, depositing fine nickel particles that act as the active catalytic sites. The choice of precursor and support material is critical, as it influences the catalyst's ultimate performance, including its activity and stability. mdpi.comfrontiersin.org While effective, the high toxicity of metal carbonyls has led to research into other precursors, but Ni(CO)₄ remains a significant compound in catalyst preparation due to its ability to yield highly dispersed nickel particles. acs.orgnih.gov

| Catalyst Type | Support Material | Preparation Method | Precursor | Source |

| Supported Ni Catalyst | Alumina (Al₂O₃) | Vapor Deposition | This compound | nih.gov |

| Supported Ni Catalyst | Various Supports | Vapor Deposition | This compound | acs.orgnih.gov |

| Hydrogenation Catalyst | (Unsupported Film) | Vapor Deposition | This compound | acs.org |

Advanced Spectroscopic and Computational Research Techniques

Spectroscopic Characterization Methods in Research

Infrared (IR) spectroscopy is a powerful tool for investigating the dynamics of carbonyl ligands and the interactions of nickel tetracarbonyl with various surfaces. The stretching frequency of the carbon monoxide (CO) ligand is particularly sensitive to its environment, providing valuable insights into bonding and intermolecular forces.

In the gas phase, the CO stretching vibration of this compound appears around 2061 cm⁻¹. nih.gov However, when this compound interacts with surfaces, such as those of zeolites or metal oxides, this frequency can shift. For instance, IR studies of this compound adsorbed in NaY zeolite show changes in the carbonyl stretching bands, indicating interaction with the zeolite's cations. uni-muenchen.de At low nickel loadings in LiY zeolite, the presence of four distinct carbonyl bands suggests that the this compound is bound to a Na+ ion within the supercage. uni-muenchen.de As the loading increases, a single band characteristic of tetrahedral this compound becomes dominant. uni-muenchen.de

Ultrafast mid-infrared transient absorption spectroscopy has been employed to study the photodissociation dynamics of gas-phase this compound. osti.govacs.orgaip.orgaip.org Following ultraviolet photoexcitation, the loss of CO ligands can be monitored in real-time by observing the changes in the CO stretching region of the IR spectrum. aip.orgaip.org These studies reveal the formation of various photoproducts, such as nickel tricarbonyl and nickel dicarbonyl, on picosecond timescales. nih.govosti.govacs.org For example, upon 197 nm photoexcitation, a broad induced absorption peak appears around 1850 cm⁻¹, which evolves into distinct peaks corresponding to different nickel carbonyl fragments. nih.govacs.org Time-resolved IR spectroscopy has also been instrumental in identifying different electronic states of the photoproducts and proposing mechanisms for their formation, including both sequential and concerted dissociation pathways. osti.govaip.org

The interaction of this compound with metal surfaces is also a key area of research, particularly in the context of catalysis and the Mond process. acs.org IR spectroscopy can detect the formation of this compound in situ, for example, on the cell walls during IR analyses using a CO/He feed over nickel-containing catalysts. The technique is sensitive enough to show that the nickel must be in a reduced, metallic state for the tetracarbonyl to form, as the presence of oxygen inhibits its formation by oxidizing the nickel. Furthermore, studies on supported nickel catalysts, such as Ni/TiO2, use the shift in the CO stretching frequency to probe metal-support interactions. unesp.br

Table 1: Infrared Spectroscopic Data for this compound and Related Species

| Species | Environment | CO Stretching Frequency (cm⁻¹) | Reference(s) |

| Ni(CO)₄ | Gas Phase | ~2061 | nih.gov |

| Ni(CO)₄ | Adsorbed in LiY Zeolite (low loading) | Multiple bands | uni-muenchen.de |

| Ni(CO)₄ | Adsorbed in LiY Zeolite (high loading) | Single dominant band | uni-muenchen.de |

| Ni(CO)₃ (photoproduct) | Gas Phase | Tens of picoseconds lifetime | osti.govaip.org |

| Ni(CO)₂ (photoproduct) | Gas Phase | Peaks around 1900 and 1970 | acs.org |

The precise molecular structure of this compound in the gaseous state has been determined with high accuracy using electron diffraction. aip.orgaip.orgwikipedia.org These studies have confirmed the tetrahedral geometry of the molecule. wikipedia.org In a key study, the analysis based on an assumed Td molecular symmetry, with corrections for vibrational motion, yielded the following bond distances (r_g) and amplitudes of vibration: r(C=O) = 1.141(2) Å and r(Ni-C) = 1.838(2) Å. aip.orgaip.org These structural parameters have served as important benchmarks for understanding the nature of metal-carbonyl bonding.

X-ray crystallography has also been a vital technique for determining the structure of nickel-containing compounds, including derivatives of nickel carbonyl. tandfonline.com While obtaining a crystal structure of the highly volatile and toxic this compound itself is challenging, X-ray diffraction has been successfully used to characterize related complexes. For example, the structure of [Ni(μ-t-Bu₂P)(CO)₂]₂ was determined by X-ray crystallography, revealing a dinuclear structure with a Ni-Ni bond and terminally bonded carbonyl ligands, where each nickel atom has a roughly tetrahedral coordination geometry. tandfonline.com

More recently, microcrystal electron diffraction (microED) has emerged as a powerful technique for the structural analysis of microcrystalline materials, including metal-organic frameworks (MOFs). iucr.org This method was successfully applied to determine the crystal structure of a new nickel-containing MOF, demonstrating its utility in characterizing novel materials where obtaining large single crystals for conventional X-ray diffraction is difficult. iucr.org

Table 2: Structural Parameters of Gaseous this compound from Electron Diffraction

| Parameter | Value (Å) | Uncertainty (2σ) | Reference(s) |

| r(C=O) | 1.141 | 0.002 | aip.orgaip.org |

| r(Ni-C) | 1.838 | 0.002 | aip.orgaip.org |

| l(C=O) | 0.039 | 0.002 | aip.org |

| l(Ni-C) | 0.059 | 0.003 | aip.org |

| l(Ni...O) | 0.061 | 0.003 | aip.org |

| l(C...C) | 0.124 | 0.017 | aip.org |

| l(C...O) | 0.176 | 0.011 | aip.org |

| l(O...O) | 0.244 | 0.034 | aip.org |

Mass spectrometry is a crucial technique for studying the fragmentation patterns and ion energetics of this compound. nist.govnih.gov Both electron impact (EI) and photoionization methods have been used to investigate the ionization and subsequent dissociation of the molecule. nist.govnih.govcdnsciencepub.comresearchgate.net

In mass spectrometry, this compound typically undergoes sequential loss of its four carbonyl ligands, leading to the formation of a series of fragment ions: Ni(CO)₃⁺, Ni(CO)₂⁺, Ni(CO)⁺, and Ni⁺. nist.govnih.gov The relative abundances of these ions in the mass spectrum depend on the ionization energy. nist.gov Photoionization studies have provided precise ionization threshold values for the formation of these fragment ions. nist.govnih.gov

The appearance potentials of the fragment ions, which are the minimum energies required for their formation, have been determined from these studies. nist.govcdnsciencepub.comresearchgate.net This data allows for the calculation of important thermochemical quantities, such as the heats of formation of the various ions and the mean metal-carbon bond dissociation energies in both the neutral molecule and its parent ion. nih.govcdnsciencepub.comresearchgate.net Photoionization studies have shown that the appearance potentials and heats of formation of the metal ions agree well with values calculated from thermochemical data. nist.govnih.gov

Negative-ion mass spectrometry has also been applied to this compound. aip.orgaip.org The proposed mechanism for the formation of negative ions, such as M(CO)x⁻, involves an ion-pair production process followed by a series of unimolecular decomposition reactions where CO groups are eliminated. aip.orgaip.org The observation that (P-CO)⁻ ions are major species in the negative-ion mass spectra, while (P-CO)⁺ ions are of low abundance in the positive-ion spectra, indicates the greater stability of the negative carbonyl radical anions. aip.org

Table 3: Appearance Potentials of Ions from this compound

| Ion | Appearance Potential (eV) - Photoionization | Appearance Potential (eV) - Electron Impact | Reference(s) |

| Ni(CO)₄⁺ | 8.28 ± 0.02 | 8.64 ± 0.15 | nist.govresearchgate.net |

| Ni(CO)₃⁺ | 9.17 ± 0.02 | - | nist.gov |

| Ni(CO)₂⁺ | 10.15 ± 0.02 | - | nist.gov |

| Ni(CO)⁺ | 12.55 ± 0.03 | - | nist.gov |

| Ni⁺ | 14.20 ± 0.05 | - | nist.gov |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like this compound, these spectra are often characterized by metal-to-ligand charge transfer (MLCT) bands. nih.gov In this compound, UV excitation promotes an electron from a d-orbital on the nickel atom to a π* anti-bonding orbital of a carbonyl ligand. nih.gov

Studies on the photodissociation of this compound often utilize UV light to initiate the process. nih.govosti.govaip.org For example, excitation at 197 nm or 261 nm populates optically bright MLCT states. nih.govosti.govaip.org Following this initial excitation, the molecule undergoes rapid internal conversion to repulsive d-d excited states, which leads to the ultrafast dissociation of CO ligands. nih.gov However, due to the full d-shell of the nickel(0) center, typical d-d transitions are precluded, making the electronic structure of this compound unique among metal carbonyls. nih.gov Theoretical calculations suggest that photoexcitation at around 6 eV (approximately 207 nm) likely excites the optically allowed 2T₂ MLCT state. nih.gov

While detailed UV-Vis spectra of this compound itself are less commonly discussed in isolation, the technique is fundamental to photochemical studies and is often used in conjunction with other spectroscopic methods to understand the initial step of photo-induced reactions. The principles of electronic transitions in transition metal complexes, including concepts like Laporte and spin selection rules, are essential for interpreting these spectra. slideshare.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ⁶¹Ni NMR, offers valuable insights into the structure and bonding of this compound and its derivatives. tamu.edursc.orgpurdue.edursc.org In its ¹³C NMR spectrum, this compound exhibits a single, sharp resonance, which is consistent with its tetrahedral geometry where all four carbonyl ligands are chemically equivalent. rsc.orgpurdue.edu The chemical shift of this resonance is sensitive to the electronic environment of the carbonyl group and can be influenced by the substitution of CO ligands with other groups, such as phosphines. purdue.edu

⁶¹Ni NMR spectroscopy, despite the challenges posed by the low natural abundance and large quadrupole moment of the ⁶¹Ni nucleus, has been successfully applied to study di- and tricarbonylnickel phosphine (B1218219) complexes. tamu.edu The chemical shifts, linewidths, and coupling constants obtained from ⁶¹Ni NMR provide information about the electronic and steric properties of the ligands attached to the nickel center. tamu.edu For instance, the ⁶¹Ni chemical shifts in these complexes are strongly dependent on temperature. tamu.edu